molecular formula C11H14FNO2 B13054516 Methyl 4-(4-amino-2-fluorophenyl)butanoate

Methyl 4-(4-amino-2-fluorophenyl)butanoate

Cat. No.: B13054516
M. Wt: 211.23 g/mol
InChI Key: XLRVGMNTJLTDMC-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of butanoic acid and contains both an amino group and a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-2-fluorophenyl)butanoate typically involves the esterification of 4-(4-amino-2-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-2-fluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-amino-2-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-amino-2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

Methyl 4-(4-amino-2-fluorophenyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's structural features, biological mechanisms, and potential applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C12H14FNO2 and a molecular weight of approximately 211.23 g/mol. Its structure comprises a butanoate ester with a methyl group attached to the carboxyl end, while the phenyl ring is substituted with an amino group and a fluorine atom. This unique arrangement enhances its lipophilicity and ability to interact with biological macromolecules.

Property Details
Molecular FormulaC12H14FNO2
Molecular Weight211.23 g/mol
Functional GroupsMethyl ester, amino group, fluorine

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the amino group, which allows it to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its interaction with intracellular targets.

Interaction Studies

Research indicates that this compound can modulate various biochemical pathways by influencing signaling cascades or enzyme activities. For instance, studies have shown that it exhibits binding affinities with certain enzymes, suggesting potential roles as an enzyme inhibitor or modulator.

Case Studies and Research Findings

  • Pharmacological Potential : In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with metabolic pathways. This inhibition may lead to therapeutic effects in conditions like cancer and inflammation.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique reactivity profiles due to the specific positioning of its functional groups. This specificity is crucial for targeted drug design.
  • Binding Affinity Studies : Binding assays have shown that the compound interacts effectively with targets involved in signal transduction pathways, indicating its potential as a lead compound for drug development aimed at various diseases .

Applications in Drug Development

Given its structural features and biological activity, this compound holds promise in several applications:

  • Drug Design : Its ability to interact with biological macromolecules makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Probes : The compound can serve as a biochemical probe for studying enzyme interactions and elucidating metabolic pathways.
  • Therapeutic Applications : Preliminary findings suggest potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-(4-amino-2-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)4-2-3-8-5-6-9(13)7-10(8)12/h5-7H,2-4,13H2,1H3

InChI Key

XLRVGMNTJLTDMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C=C(C=C1)N)F

Origin of Product

United States

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